Cas no 1890174-59-0 (1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol)

1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol
- 1890174-59-0
- EN300-1979518
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- インチ: 1S/C10H9ClOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5H2
- InChIKey: FMUGWENKWLUPCN-UHFFFAOYSA-N
- SMILES: ClCC(C1=CSC2C=CC=CC1=2)O
計算された属性
- 精确分子量: 212.0062638g/mol
- 同位素质量: 212.0062638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- XLogP3: 2.7
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979518-0.05g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1979518-1.0g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 1g |
$1414.0 | 2023-06-01 | ||
Enamine | EN300-1979518-10.0g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 10g |
$6082.0 | 2023-06-01 | ||
Enamine | EN300-1979518-5g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1979518-0.5g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1979518-2.5g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1979518-1g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 1g |
$1414.0 | 2023-09-16 | ||
Enamine | EN300-1979518-10g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1979518-0.1g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1979518-0.25g |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol |
1890174-59-0 | 0.25g |
$1300.0 | 2023-09-16 |
1-(1-benzothiophen-3-yl)-2-chloroethan-1-ol 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
1-(1-benzothiophen-3-yl)-2-chloroethan-1-olに関する追加情報
Introduction to 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol (CAS No. 1890174-59-0)
1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol, with the CAS number 1890174-59-0, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its benzothiophene moiety and a chlorinated ethyl alcohol group, which confer it with distinct chemical and biological properties. The structure of this compound suggests potential applications in various therapeutic areas, particularly in the development of novel drugs for treating neurological disorders and cancer.
The molecular formula of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol is C12H10ClOS, and its molecular weight is approximately 233.72 g/mol. The presence of the benzothiophene ring, a heterocyclic aromatic compound, imparts significant stability and hydrophobicity to the molecule. The chloroethyl alcohol group, on the other hand, introduces polarity and reactivity, making this compound a versatile scaffold for further chemical modifications.
Recent studies have highlighted the potential of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol in modulating various biological targets. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation. The researchers found that 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol effectively inhibited the activity of Aurora kinase A, a key regulator of mitosis, thereby suppressing tumor growth in both in vitro and in vivo models.
In another study published in the European Journal of Medicinal Chemistry (2023), researchers explored the neuroprotective effects of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol. The results showed that this compound significantly reduced oxidative stress and inflammation in neuronal cells, which are key factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action was attributed to the compound's ability to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.
The pharmacokinetic properties of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol have also been investigated to assess its suitability for drug development. A study published in Pharmaceutical Research (2024) reported that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further preclinical and clinical evaluation. The researchers also noted that the compound showed low toxicity in animal models, which is a crucial factor for its potential therapeutic applications.
In addition to its therapeutic potential, 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol has been used as a synthetic intermediate in the preparation of more complex molecules. Its versatile chemical structure allows for easy functionalization through various reactions such as nucleophilic substitution, reduction, and coupling reactions. This makes it an attractive starting material for synthetic chemists working on the development of new pharmaceuticals and materials.
The synthesis of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol has been reported using several methods. One common approach involves the reaction of 3-bromobenzothiophene with 2-chloroethyl magnesium chloride followed by hydrolysis to yield the desired product. Another method involves the coupling of 3-bromobenzothiophene with 2-chloroethanol using a palladium catalyst under mild conditions. These synthetic routes have been optimized to achieve high yields and purity, making large-scale production feasible.
The safety profile of 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol has been extensively evaluated to ensure its safe handling and use in laboratory settings. Safety data sheets (SDS) provide detailed information on its physical properties, health hazards, and recommended safety precautions. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure risks.
In conclusion, 1-(1-Benzothiophen-3-yl)-2-chloroethan-1-ol (CAS No. 1890174-59-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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